molecular formula C18H32ClNO B5025180 [3-(2-tert-butyl-4-methylphenoxy)propyl]diethylamine hydrochloride

[3-(2-tert-butyl-4-methylphenoxy)propyl]diethylamine hydrochloride

Cat. No.: B5025180
M. Wt: 313.9 g/mol
InChI Key: AWZKBNDFQAWMTF-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-tert-Butyl-4-methoxyphenol , which is used in synthesis and has applications in various industries . It’s also related to 2-Methyl-3-(4-tert-butylphenyl)propanol .


Molecular Structure Analysis

The molecular structure of the related compound 2-tert-Butyl-4-methoxyphenol is given by the formula 2-[(CH₃)₃C]-4-(CH₃O)C₆H₃OH . The molecular weight is 180.24 g/mol .


Physical and Chemical Properties Analysis

For the related compound 2-tert-Butyl-4-methoxyphenol, the boiling point is 263 °C, the melting point is between 48 - 63 °C, and it has a vapor pressure of 1.33 hPa at 105 °C . It’s soluble in ethanol and methanol, but insoluble in water .

Safety and Hazards

The related compound 2-tert-Butyl-4-methoxyphenol is harmful and toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

As this compound seems to be a derivative of 2-tert-Butyl-4-methoxyphenol, future research could explore its potential uses in various industries, given the antioxidant properties of its related compounds .

Properties

IUPAC Name

3-(2-tert-butyl-4-methylphenoxy)-N,N-diethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO.ClH/c1-7-19(8-2)12-9-13-20-17-11-10-15(3)14-16(17)18(4,5)6;/h10-11,14H,7-9,12-13H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZKBNDFQAWMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1)C)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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